Ala-Ala-Gln vs. Ala-Gln: Structural and Stability Differentiation as a Tripeptide Impurity
Ala-Ala-Gln is structurally distinct from the widely used dipeptide Ala-Gln, possessing an additional alanine residue. This structural difference fundamentally alters its physicochemical properties and its role in pharmaceutical manufacturing. Critically, Ala-Ala-Gln is identified as a process-related impurity (Alanyl Glutamine Impurity 15) generated during the synthesis of Ala-Gln . This necessitates its use as a specific reference standard for purity analysis. While quantitative comparative data on the stability of the tripeptide versus the dipeptide are not yet extensively published, class-level inference based on peptide chemistry principles and the well-characterized stability of related glutamine dipeptides (e.g., Ala-Gln's 5.3-year shelf-life at 25°C) [1] suggests that the tripeptide will exhibit a distinct degradation profile, crucial for analytical method validation.
| Evidence Dimension | Molecular Identity and Process Role |
|---|---|
| Target Compound Data | Tripeptide (Ala-Ala-Gln); CAS 290312-62-8; Process Impurity 15 |
| Comparator Or Baseline | Dipeptide (Ala-Gln); CAS 39537-23-0; API |
| Quantified Difference | Structural difference of one alanine residue; Impurity vs. API |
| Conditions | Solid-phase peptide synthesis (SPPS) and pharmaceutical manufacturing |
Why This Matters
For quality control and analytical development in Ala-Gln pharmaceutical manufacturing, Ala-Ala-Gln is a mandatory reference standard for impurity profiling, and no other dipeptide or amino acid can substitute for this specific analytical requirement.
- [1] Arakawa T, Yamasaki H, Ikeda K, et al. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences. 1998;6(4):303-308. View Source
